molecular formula C13H16FNO3S B2540123 2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide CAS No. 2097889-59-1

2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2540123
CAS No.: 2097889-59-1
M. Wt: 285.33
InChI Key: HCKFCACCOKGFGB-UHFFFAOYSA-N
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Description

2-Fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a fluorinated benzene ring and a cyclohexenyl-hydroxymethyl substituent. This compound combines the electron-withdrawing fluorine atom at the benzene ring’s ortho position with a hydroxy-functionalized cyclohexene moiety, which may confer unique physicochemical properties, such as enhanced solubility or stereochemical complexity.

Properties

IUPAC Name

2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3S/c14-11-6-2-3-7-12(11)19(17,18)15-10-13(16)8-4-1-5-9-13/h2-4,6-8,15-16H,1,5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKFCACCOKGFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNS(=O)(=O)C2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of fluorobenzene to introduce the sulfonamide group. This is followed by the addition of the hydroxycyclohexene moiety through a series of substitution and addition reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required quality standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the sulfonamide or hydroxy groups.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction could produce cyclohexanol derivatives.

Scientific Research Applications

2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group can form strong interactions with enzymes and receptors, potentially modulating their activity. The hydroxycyclohexene moiety may also contribute to the compound’s overall biological effects by interacting with cellular membranes and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide can be compared to related sulfonamide derivatives, as outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties/Applications
Target Compound C₁₃H₁₅FNO₃S 296.33 (1-Hydroxycyclohex-2-en-1-yl)methyl N/A Potential solubility from hydroxyl group
BG14526 () C₁₆H₁₈FNO₃S₂ 355.45 [4-(Thiophen-2-yl)oxan-4-yl]methyl N/A Heterocyclic thiophene-oxane motif
8c () C₄₀H₄₀F₂N₂O₆S₂ 691.00 Biphenyl-tetrahydroisoquinolinyl with fluoro 135.0–135.4 Biocontrol agent candidate
8d () C₄₀H₄₀Cl₂N₂O₆S₂ 723.50 Biphenyl-tetrahydroisoquinolinyl with chloro 220–224.5 (dec.) Higher thermal stability
2-Cyano-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide () C₁₄H₁₁FN₂O₂S 290.31 (3-Fluorophenyl)methyl with cyano group N/A Compact structure with dual electronegativity

Key Observations

Substituent Diversity: The target compound’s hydroxycyclohexenyl group introduces a cyclic alcohol, which may enhance hydrogen-bonding capacity compared to the thiophene-oxane group in BG14526 or the biphenyl-tetrahydroisoquinolinyl systems in 8c/8d .

Molecular Weight and Complexity :

  • The target compound (296.33 g/mol) is significantly smaller than 8c/8d (>690 g/mol), suggesting differences in bioavailability or synthetic accessibility.
  • BG14526’s higher molecular weight (355.45 g/mol) stems from its thiophene-oxane substituent, which adds heterocyclic complexity .

Thermal Stability :

  • Compound 8d’s high melting point (220–224.5°C) indicates strong intermolecular forces (e.g., halogen bonding) compared to the target compound’s unrecorded data .

Biological Relevance :

  • While the target compound’s bioactivity is unspecified, analogs like 8c/8d are studied for biocontrol applications, and compound 13 () is a lead antimalarial agent .

Physicochemical Properties

  • The hydroxyl group in the target compound may improve aqueous solubility relative to non-polar substituents (e.g., 8c’s biphenyl system).
  • Steric effects from the cyclohexene ring could influence conformational flexibility compared to smaller substituents like the cyanophenylmethyl group in .

Biological Activity

2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a fluorine atom, a sulfonamide group, and a cyclohexenyl moiety. These functional groups are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₈FNO₂S
Molecular Weight295.37 g/mol
CAS Number2097933-14-5
SolubilitySoluble in DMSO

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit various enzymes, including carbonic anhydrases, which play a role in physiological processes such as respiration and acid-base balance .
  • Modulation of Receptor Activity : The compound may interact with specific receptors involved in signaling pathways, potentially affecting cellular responses such as apoptosis and proliferation .
  • Calcium Channel Interaction : Preliminary studies suggest that derivatives of sulfonamides can influence calcium channel activity, which is crucial for muscle contraction and neurotransmitter release .

In Vitro Studies

In vitro experiments have demonstrated that the compound exhibits significant biological activity against various cell lines. For instance, it has been shown to induce apoptosis in cancer cell lines through the modulation of Bcl-2 family proteins .

In Vivo Studies

Recent studies conducted on animal models have indicated that this compound can effectively reduce tumor growth in xenograft models, suggesting its potential as an anticancer agent .

Case Studies

  • Cardiovascular Effects : A study evaluated the impact of this compound on perfusion pressure and coronary resistance using isolated rat hearts. Results indicated that at low concentrations (0.001 nM), the compound significantly altered perfusion pressure, hinting at its cardiovascular effects .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of sulfonamide derivatives, showing that this compound exhibited potent antibacterial activity against Gram-positive bacteria.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

ParameterValue
AbsorptionRapidly absorbed
DistributionWidely distributed in tissues
MetabolismPrimarily hepatic
ExcretionRenal

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